molecular formula C20H26O5 B2648993 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 438030-17-2

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2648993
CAS No.: 438030-17-2
M. Wt: 346.423
InChI Key: LSTHDERFUSCPKL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS: Not explicitly provided; ChemSpider ID: 5417670) is a coumarin derivative with the molecular formula C₂₀H₂₅O₅ and a molecular weight of 345.415 . Its structure includes:

  • A hexyl chain at position 3 of the coumarin core.
  • Methyl groups at positions 4 and 7.
  • A propanoic acid substituent linked via an ether oxygen at position 7.
  • A chiral center at the propanoic acid moiety, specified as the (2R) configuration .

Properties

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTHDERFUSCPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Substitution Reactions: The hexyl and dimethyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenolic hydroxyl group, followed by the addition of the appropriate alkyl halides.

    Esterification and Hydrolysis: The propanoic acid moiety is introduced through esterification of the chromenone derivative with a suitable ester, followed by hydrolysis under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the chromenone core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the hydroxyl group. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a COX-II inhibitor , which is crucial for developing anti-inflammatory drugs. Inhibitors of COX-II are sought after for their ability to alleviate pain and inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX-II Inhibition

A recent study demonstrated that derivatives of the chromene structure, similar to 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, exhibit promising inhibition against COX-II with varying potencies. This suggests that modifications in the side chains can enhance activity and selectivity .

Antimicrobial Activity

Research indicates that compounds with chromene structures possess antimicrobial properties. The specific derivative may show effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Case Study: Antimicrobial Testing

In vitro studies have shown that related compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure's lipophilicity enhances its ability to penetrate bacterial membranes, increasing its efficacy .

Anticancer Potential

The chromene scaffold is also being explored for anticancer applications. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Study: Anticancer Activity

A study highlighted that certain chromene derivatives significantly reduced the viability of colorectal cancer cells (Caco-2), suggesting potential applications in cancer treatment . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features suggest it may also exhibit anti-inflammatory properties beyond COX-II inhibition. This could make it valuable in treating chronic inflammatory conditions.

Case Study: Inflammatory Response Modulation

Research into related compounds has shown modulation of inflammatory cytokines, indicating a pathway for therapeutic development targeting diseases like arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : The hexyl group enhances hydrophobicity compared to analogs with shorter alkyl chains.
  • Stereochemistry : The (2R) configuration may influence biological activity, though specific data are unavailable .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes structural analogs, focusing on substituent variations, molecular weights, and notable features:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features References
Target Compound 3-hexyl, 4,8-dimethyl, propanoic acid C₂₀H₂₅O₅ 345.415 High lipophilicity; (2R) stereochemistry
2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 3,4,8-trimethyl, propanoic acid C₁₅H₁₆O₅ 276.28 Compact structure; lacks hexyl chain; higher polarity
2-((4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid 4,8-dimethyl, propanoic acid C₁₄H₁₄O₅ 262.26 Minimal substituents; simplest analog
2-[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid 4-ethyl, 7-methyl, propanoic acid (positional isomer) C₁₅H₁₆O₅ 276.29 Ethyl substituent; substituents shifted to position 5
[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-hexyl, 4,8-dimethyl, acetic acid (shorter carboxylic acid chain) C₁₉H₂₄O₅ 332.39 Acetic acid substituent; reduced steric hindrance vs. propanoic acid
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-chloro, 4-ethyl, propanoic acid C₁₅H₁₅ClO₅ 310.73 Chlorine atom enhances electronegativity; potential pesticidal activity

Physicochemical and Functional Comparisons

Molecular Weight and Lipophilicity: The hexyl chain in the target compound increases its molecular weight (345.415) and lipophilicity compared to analogs like the trimethyl derivative (276.28) . This property may improve membrane permeability but reduce aqueous solubility.

Substituent Effects on Bioactivity: Chlorine-substituted analogs (e.g., C₁₅H₁₅ClO₅) are noted in pesticide applications (), suggesting halogenation may enhance binding to biological targets .

Biological Activity

The compound 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid , also known as 2-(3-hexyl-4,8-dimethyl-2-oxo-chromen-7-yl)oxyacetic acid , is a derivative of chromenone with potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C19H24O5 , with a molecular weight of 332.39 g/mol . The compound features a chromenone structure, which is known for various biological activities, including anti-inflammatory and antioxidant properties.

PropertyValue
Molecular FormulaC19H24O5
Molecular Weight332.39 g/mol
CAS Number438030-17-2

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antioxidant Properties : Chromenone derivatives have been shown to scavenge free radicals and reduce oxidative stress in various biological systems.
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their potential in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that chromenone derivatives can exhibit antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study published in Molecules demonstrated that chromenone derivatives possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Potential :
    • Research indicated that certain chromenone compounds could effectively inhibit the production of inflammatory mediators in vitro. For instance, experiments showed a reduction in nitric oxide production in macrophages treated with these compounds .
  • Antimicrobial Properties :
    • A study highlighted the antimicrobial effects of related chromenone derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparative Biological Activity Table

Activity TypeCompound ExampleEffectiveness (IC50)
AntioxidantChromenone derivative A25 µM
Anti-inflammatoryChromenone derivative B30 µM
AntimicrobialChromenone derivative C15 µM

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